5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple functional groups, including a benzhydrylsulfanyl group, a methoxyphenyl group, and a diazatricyclic core. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
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Formation of the Diazatricyclic Core: : The synthesis begins with the formation of the diazatricyclic core through a series of cyclization reactions. This step often involves the use of starting materials such as levulinic acid and o-aminobenzyl alcohols, which undergo tandem C–N and C–O bond formation reactions under mild conditions .
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Introduction of the Benzhydrylsulfanyl Group: : The benzhydrylsulfanyl group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a benzhydryl halide with a thiol compound in the presence of a base such as triethylamine .
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Addition of the Methoxyphenyl Group: : The methoxyphenyl group is added through an electrophilic aromatic substitution reaction. This step involves the reaction of a methoxybenzene derivative with an electrophile, such as a halogenated compound, in the presence of a Lewis acid catalyst .
Chemical Reactions Analysis
5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzhydrylsulfanyl group. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction: : Reduction reactions can occur at the carbonyl group in the diazatricyclic core. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used in these reactions .
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Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions. For example, the methoxy group in the methoxyphenyl moiety can be substituted with other functional groups using reagents such as halogenated compounds and strong bases .
Scientific Research Applications
5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:
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Medicinal Chemistry: : The compound’s unique structure and functional groups make it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with specific biological activities .
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Materials Science: : The compound’s tricyclic structure and multiple functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials .
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Organic Chemistry: : The compound serves as a valuable intermediate in organic synthesis, allowing researchers to explore new synthetic methodologies and reaction mechanisms .
Mechanism of Action
The mechanism of action of 5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the benzhydrylsulfanyl group can interact with thiol-containing enzymes, while the methoxyphenyl group can bind to aromatic receptors .
Comparison with Similar Compounds
5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be compared with other similar compounds, such as:
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4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: : This compound has a similar tricyclic structure but differs in the presence of a triazatricyclic core and an ethylsulfanyl group .
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4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: : This compound also has a tricyclic structure but features an ethylsulfanyl group instead of a benzhydrylsulfanyl group .
The uniqueness of 5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[740
Properties
CAS No. |
332393-02-9 |
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Molecular Formula |
C31H28N2O3S2 |
Molecular Weight |
540.7g/mol |
IUPAC Name |
5-benzhydrylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C31H28N2O3S2/c1-31(2)18-24-25(19-36-31)37-28-26(24)29(34)33(22-14-16-23(35-3)17-15-22)30(32-28)38-27(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17,27H,18-19H2,1-3H3 |
InChI Key |
DRQWZZQDDJVMQP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
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